molecular formula C10H10N2O2 B11906371 methyl 7-methyl-1H-indazole-1-carboxylate

methyl 7-methyl-1H-indazole-1-carboxylate

Cat. No.: B11906371
M. Wt: 190.20 g/mol
InChI Key: WQSPZTYMGVQLCL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of methyl 7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1H-indazole-1-carboxylate is unique due to the presence of a methyl group at the 7-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-12(9(7)8)10(13)14-2/h3-6H,1-2H3

InChI Key

WQSPZTYMGVQLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C(=O)OC

Origin of Product

United States

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